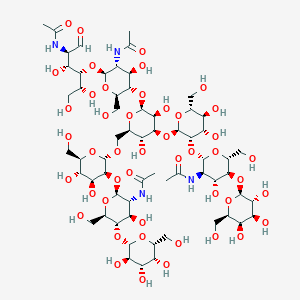
3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Descripción general
Descripción
3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid, more commonly known as CMCPA, is a compound with a wide range of scientific applications. It is a versatile compound with a structure containing an aromatic ring, a nitrogen atom, and an oxygen atom. CMCPA is used in various scientific fields, such as organic synthesis, biochemistry, and pharmacology. It is a useful compound for the synthesis of other compounds, as well as for studying the biochemical and physiological effects of different compounds.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Research on compounds similar to 3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid often focuses on their synthesis and the exploration of their chemical reactions. For instance, studies have explored the Diels–Alder reactions of 5-alkoxyoxazoles with various reactants, leading to products like esters of carboxylic acids. These reactions are significant for understanding the synthesis pathways and structural formation of such compounds (Ibata et al., 1992). Similarly, research has been conducted on the synthesis of oxazole and isoxazole derivatives, exploring different reaction conditions and mechanisms (Serebryannikova et al., 2019).
Structural Analysis
Structural analysis is a key area of research for compounds like 3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid. Techniques such as X-ray crystallography are employed to determine the molecular structure of these compounds, providing insights into their physical and chemical properties. For example, studies have utilized X-ray diffraction methods to ascertain the structure of various oxazole and triazole derivatives, contributing to a deeper understanding of their molecular geometry and potential chemical behavior (Kariuki et al., 2022).
Development of Synthons and Catalysis
These compounds also play a significant role in the development of synthons for aryl-aryl coupling and in catalysis. Research in this area involves exploring how oxazole derivatives can act as intermediates or catalysts in various organic reactions, leading to the synthesis of complex organic molecules. This includes studying their behavior in nucleophilic aromatic substitution and their potential as masked carboxyls for activating ortho-leaving groups (Cram et al., 1987).
Propiedades
IUPAC Name |
3-(2-chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-6-9(12(15)16)11(14-18-6)10-7(13)4-3-5-8(10)17-2/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUYMIAEOREUPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















